molecular formula C29H26FNO5 B14105089 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14105089
M. Wt: 487.5 g/mol
InChI Key: HLRBOBMFILLFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3,4-dimethoxyphenylethylamine and 4-fluorobenzaldehyde. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: A simpler compound with similar structural features, used in various synthetic applications.

    4-Fluorobenzaldehyde: Another related compound, often used as an intermediate in organic synthesis.

    Chromeno[2,3-c]pyrrole derivatives: A class of compounds with similar core structures, studied for their diverse chemical and biological properties.

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural complexity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H26FNO5

Molecular Weight

487.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H26FNO5/c1-16-13-17(2)27-21(14-16)26(32)24-25(19-6-8-20(30)9-7-19)31(29(33)28(24)36-27)12-11-18-5-10-22(34-3)23(15-18)35-4/h5-10,13-15,25H,11-12H2,1-4H3

InChI Key

HLRBOBMFILLFNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)CCC5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.